

Zopolrestat mechanism of action aldose reductase inhibition

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Compound Focus: Zopolrestat

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Mechanism of Aldose Reductase Inhibition

Zopolrestat inhibits the enzyme **aldose reductase (ALR2)**, which is the first and rate-limiting enzyme in the **polyol pathway** [1] [2]. Under normal blood glucose levels, this pathway has minimal activity. However, during hyperglycemia, excess glucose is shunted into this pathway, and aldose reductase converts it to sorbitol [1]. **Zopolrestat** exerts its therapeutic effect by potently and competitively inhibiting this process [3].

The molecular mechanism is characterized as **non-competitive inhibition** with respect to the coenzyme NADPH [4]. The binding of **Zopolrestat** induces a significant structural change in the enzyme:

- **Active Site Binding:** **Zopolrestat** fits snugly into the hydrophobic active site pocket of human aldose reductase [4].
- **Hinge-Flap Motion:** The inhibitor induces a **hinge-flap motion** of two peptide segments, which closes the active site pocket. This conformational change is crucial for its high-affinity binding [4].
- **Extensive Interactions:** The inhibitor forms numerous van der Waals contacts ($\leq 4 \text{ \AA}$) with 15 amino acid residues and the NADPH coenzyme, achieving excellent complementarity and binding affinity [4].

Quantitative and Biochemical Data

The table below summarizes key quantitative data for **Zopolrestat**:

Parameter	Value	Context / Notes
Biochemical Inhibition Constant (Ki)	1.2 nM [3]	Highly potent competitive inhibitor at the biochemical level.
Protein Binding (Plasma)	Less extensive in diabetic rats [5]	Compared to normal rats.
Oral Absorption (Rats)	~85% [6]	-
Tissue Half-Life (Rats) [5]		
- Plasma	6.6 - 8.0 hours	Longer in normal rats.
- Nerve, Kidney, Lens	Longer than in plasma	Leads to tissue accumulation during multiple dosing.
Urinary Excretion (Unchanged)	< 2% in 48 hours [5]	In rats.

Experimental Protocols for Key Studies

For researchers looking to validate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Isolated Working Heart Perfusions for Cardiac Metabolism

This protocol assesses the effect of aldose reductase inhibition on cardiac energy metabolism [2].

- **Animal Model:** Use male C57BL/6J mice (8-week-old) subjected to a high-fat diet for 10 weeks and a single injection of streptozotocin (75 mg/kg) at week 4 to induce experimental type 2 diabetes.
- **Dosing:** Treat mice with **Zopolrestat** (or a comparable inhibitor like AT-001) at 40 mg/kg/day via oral gavage for 3 weeks.

- **Heart Perfusion:** At study completion, excise hearts and perfuse them in an isolated working heart mode with oxygenated Krebs-Henseleit solution.
- **Metabolic Measurement:** Include radiolabeled tracers: [**U-¹⁴C**]glucose to measure glucose oxidation rates and [**9,10-³H**]palmitate to measure fatty acid oxidation rates.
- **Data Analysis:** Measure oxygen consumption and calculate cardiac efficiency. ATP production can be derived from oxidation rates.

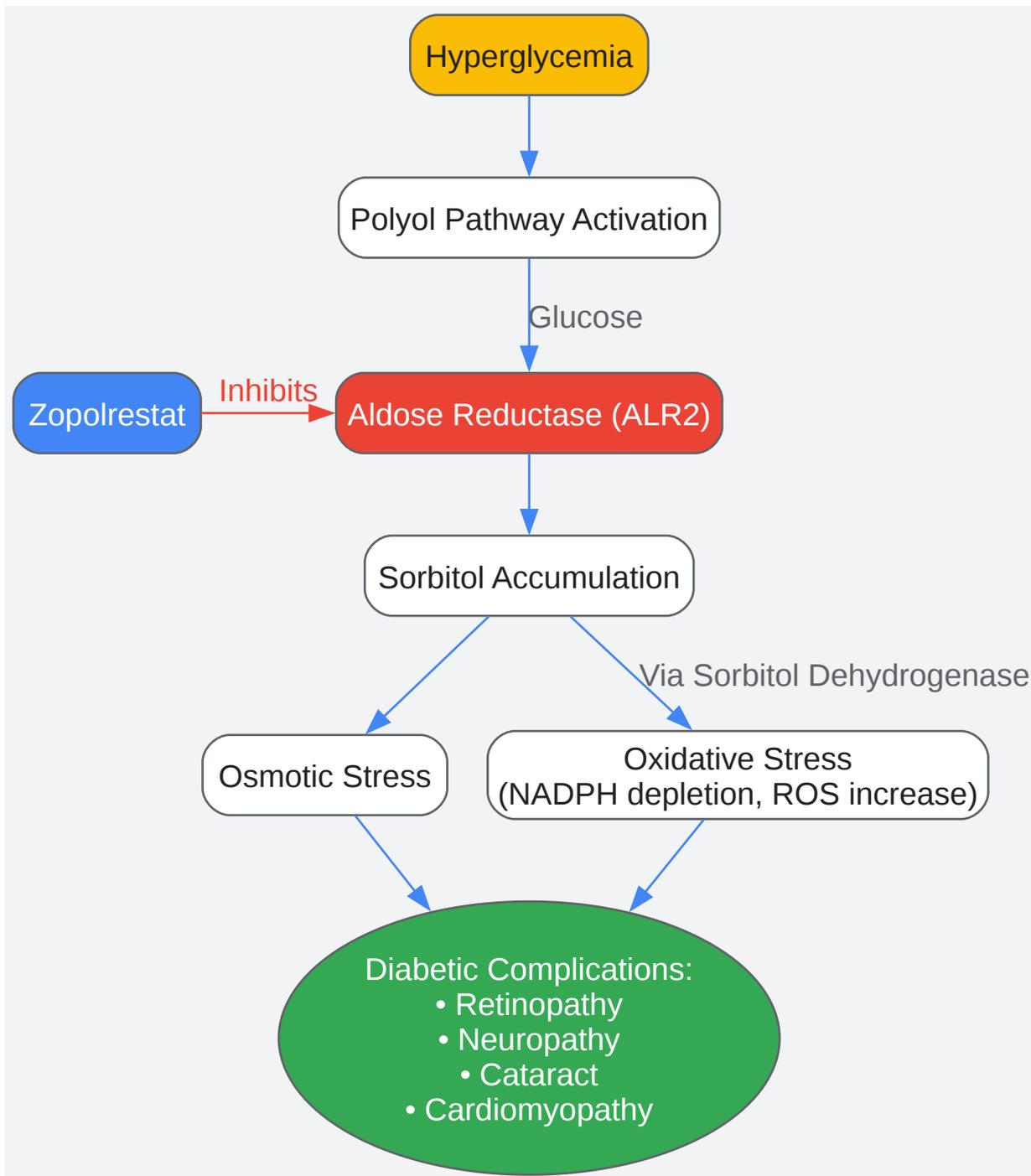
Protocol 2: Lens Aldose Reductase Activity Assay

This protocol measures the activity of aldose reductase and its inhibition in the lens, a key tissue for diabetic complications [6].

- **Sample Preparation:** Homogenize eye lens tissue in tris-HCl buffer (0.1 M; pH 7.4) and centrifuge at 11,000 × g for 30 minutes. Use the supernatant as the enzyme source.
- **Reaction Mixture:** In a test tube, combine:
 - 100 μL of 50 mM potassium phosphate buffer (pH 6.2)
 - 100 μL of 0.4 M lithium sulphate
 - 100 μL of 5 mM 2-mercaptoethanol
 - 100 μL of 10 mM DL-glyceraldehyde (substrate)
- **Initiation and Measurement:** Pre-incubate the mixture at 37°C for 2 minutes. Start the reaction by adding 100 μL of 0.1 mM NADPH and 100 μL of the lens homogenate. Immediately measure the decrease in absorbance at 340 nm (indicating NADPH consumption) over time.
- **Inhibition Testing:** To test an inhibitor, pre-incubate the lens homogenate with the compound (e.g., **Zopolrestat**) before adding it to the reaction mixture.

Visualizing the Mechanism and Therapeutic Rationale

The following diagram illustrates the polyol pathway's role in diabetic complications and **Zopolrestat's** specific site of action.



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Zopolrestat inhibits aldose reductase (ALR2), blocking the polyol pathway and its damaging consequences.

Therapeutic Implications and Research Context

Zopolrestat was primarily investigated for preventing microvascular complications of diabetes. Recent computational studies have reinforced its potential, showing high binding affinity to key hub proteins like **MMP9, ESR1, and FASN**, which are implicated in the pathogenesis of diabetic retinopathy [7] [1]. This suggests its effects may extend beyond the polyol pathway.

A primary advantage of **Zopolrestat** is its **favorable tissue distribution**. Its half-life is longer in critical target tissues like the nerve, kidney, and lens compared to plasma, allowing for sustained action at disease sites [5]. However, this property must be balanced with safety monitoring, as some studies reported side effects like **eryptosis** (premature red blood cell death) at relevant dosages [6].

Despite its high potency and well-understood mechanism, **Zopolrestat** remains an **experimental drug** and has not been approved for clinical use [8]. Its development history reflects the broader challenges faced by this drug class, where achieving a balance between efficacy, tissue exposure, and safety has proven difficult [1].

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